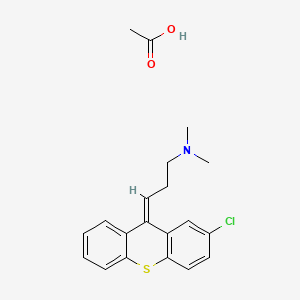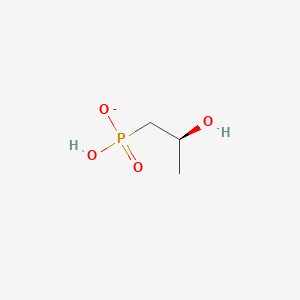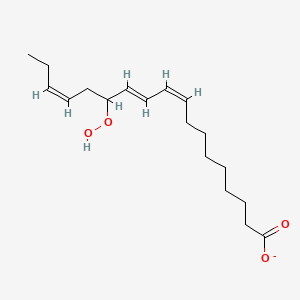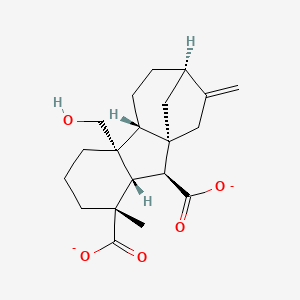![molecular formula C24H21F3O3 B1265075 Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate
Overview
Description
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate is a biphenylyl carboxylate ester, a member of (trifluoromethyl)benzenes, a benzyl ether and an ethyl ester. It contains a benzyloxy group.
Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate has been utilized in the synthesis and characterization of novel compounds with potential medicinal applications. For instance, Küçükgüzel et al. (2013) synthesized derivatives with possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities by modifying celecoxib, a known drug, using ethyl α-bromoacetate, a compound structurally related to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Küçükgüzel et al., 2013).
Applications in Organic Synthesis
In organic chemistry, the compound has found use in the synthesis of other complex molecules. Janda (2001) described the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, highlighting the compound's role in creating intermediate molecules crucial for further chemical transformations (Janda, 2001).
Role in Multi-Component Reactions
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate has been used in multi-component reactions to synthesize complex organic compounds. Duan et al. (2013) reported its use in a one-pot, multicomponent reaction to efficiently synthesize ethyl 4-(het)aryl-5,10-dioxo-2-hydroxy-2-(trifluoromethyl)-3,4,5,10-tetrahydro-2 H -benzo[g]chromene-3-carboxylates (Duan et al., 2013).
Environmental Applications
In environmental science, related compounds have been studied for their degradation by microbial species. For example, Moody et al. (2002) investigated the metabolism of biphenyl by Mycobacterium sp. and found degradation products similar in structure to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Moody et al., 2002).
Asymmetric Synthesis
The compound has also been used in asymmetric synthesis, an important aspect of medicinal chemistry. Li et al. (2011) described the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, a process that is key in the synthesis of pharmaceuticals and could be relevant to compounds structurally similar to ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate (Li et al., 2011).
properties
Product Name |
Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate |
|---|---|
Molecular Formula |
C24H21F3O3 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 2-[3-phenylmethoxy-5-[4-(trifluoromethyl)phenyl]phenyl]acetate |
InChI |
InChI=1S/C24H21F3O3/c1-2-29-23(28)14-18-12-20(19-8-10-21(11-9-19)24(25,26)27)15-22(13-18)30-16-17-6-4-3-5-7-17/h3-13,15H,2,14,16H2,1H3 |
InChI Key |
BXQYJDWWXUUYCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OCC2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B1264994.png)
![2-(2,6-dimethylphenoxy)-N-[2-(1-piperidinyl)phenyl]acetamide](/img/structure/B1264995.png)
![N-[(3R,3'R,4'S,5'R)-5'-(2-hydroxyethyl)-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-2-oxo-1-prop-2-enyl-5-spiro[indole-3,2'-oxolane]yl]acetamide](/img/structure/B1264996.png)





![1-O-(alpha-D-galactopyranosyl)-N-[6-([1,1'-biphenyl]-4-yl)hexanoyl]phytosphingosine](/img/structure/B1265007.png)




